15-cis-4,4'-Diapophytoene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

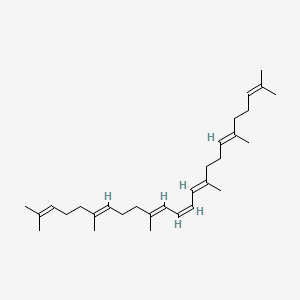

15-cis-4,4'-diapophytoene is a 4,4'-diapophytoene in which the double bond at position 15 has Z- (cis-) geometry, while those at positions 9, 13, 9' and 13' have E- (trans-) geometry.

Applications De Recherche Scientifique

Scientific Research Applications

1. Antioxidant Properties

15-cis-4,4'-Diapophytoene exhibits strong antioxidant capabilities, which are essential for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, outperforming traditional antioxidants like DL-α-tocopherol. The IC50 value for DPPH scavenging activity was found to be 10.2 µM for this compound compared to 33.2 µM for DL-α-tocopherol .

2. Microbial Applications

Research indicates that this compound can be produced by various microorganisms, including Staphylococcus aureus and Heliobacteria. Its synthesis involves the enzyme 4,4'-diapophytoene synthase (CrtM), which catalyzes the condensation of farnesyl diphosphate to form the carotenoid backbone . The microbial production of this compound opens avenues for biotechnological applications, including its use as a natural colorant or health supplement.

3. Nutraceutical Potential

Due to its immune-enhancing properties, this compound has potential applications in nutraceuticals aimed at improving health outcomes in immunocompromised individuals. In animal models, it has been shown to stimulate T-cell responses and enhance immune system activity against pathogens such as Salmonella typhimurium .

Data Tables

The following table summarizes key properties and findings related to this compound:

Case Studies

Case Study 1: Antioxidant Efficacy

A study published in the journal Microbial Biotechnology demonstrated the superior antioxidant capacity of this compound compared to other carotenoids. The compound was isolated from microbial sources and tested for its ability to reduce oxidative damage in vitro. Results indicated significant protective effects against oxidative stress markers .

Case Study 2: Immune Response Enhancement

In a controlled experiment involving mice infected with Salmonella typhimurium, administration of this compound resulted in a marked increase in immune response parameters compared to control groups. This study highlights the potential for this compound to serve as an adjunct therapy in managing infections .

Analyse Des Réactions Chimiques

Interaction with Enzymes

15-cis-4,4'-Diapophytoene interacts with several enzymes involved in carotenoid metabolism. It acts as a substrate for desaturases, underscoring its significance in metabolic pathways that lead to more complex carotenoids.

15 cis 4 4 diapophytoene 4 FAD ⇌ all trans 4 4 diapolycopene 4 FADH2

-

This compound + FAD ⇌ all-trans-4,4'-diapophytofluene + FADH2

-

all-trans-4,4'-diapophytofluene + FAD ⇌ all-trans-4,4'-diapo-zeta-carotene + FADH2

-

all-trans-4,4'-diapo-zeta-carotene + FAD ⇌ all-trans-4,4'-diaponeurosporene + FADH2

-

all-trans-4,4'-diaponeurosporene + FAD ⇌ all-trans-4,4'-diapolycopene + FADH2

This enzyme is found in Staphylococcus aureus and other bacteria like Heliobacillus sp .

Isomerization

This compound can undergo isomerization to form all-trans isomers. In certain fungi and photosynthetic bacteria, 15-cis-phytoene is initially formed and then isomerized to all-trans, followed by dehydrogenation to all-trans-phytofluene .

Comparison with Structurally Similar Compounds

The table below summarizes compounds structurally similar to this compound, highlighting their structure characteristics and unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| All-trans-4,4'-diapophytoene | All double bonds in trans configuration | Precursor to various carotenoids |

| All-trans-lycopene | Contains 11 conjugated double bonds | Known for its potent antioxidant properties |

| Beta-carotene | Composed of two retinyl groups | Widely recognized for its role in vitamin A synthesis |

| Zeaxanthin | Contains an additional hydroxyl group | Important for eye health and vision |

The specific cis configuration at the 15th position differentiates this compound from these compounds, influencing its reactivity and function in metabolic pathways.

Propriétés

Formule moléculaire |

C30H48 |

|---|---|

Poids moléculaire |

408.7 g/mol |

Nom IUPAC |

(6E,10E,12Z,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,12,14,18,22-heptaene |

InChI |

InChI=1S/C30H48/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-10,15-18,23-24H,11-14,19-22H2,1-8H3/b10-9-,27-17+,28-18+,29-23+,30-24+ |

Clé InChI |

NXJJBCPAGHGVJC-LIKFLUFESA-N |

SMILES |

CC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |

SMILES isomérique |

CC(=CCC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CCC=C(C)C)\C)/C)/C)/C)C |

SMILES canonique |

CC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.